Veliparib (ABT-888) is a highly potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, exhibiting a Ki of 5.2 nM and 2.9 nM, respectively . Unlike other compounds in its class, Veliparib is distinguished by its exceptionally low PARP trapping activity, functioning almost exclusively as a catalytic inhibitor[1]. This distinct pharmacological profile results in minimal single-agent cytotoxicity, making it a highly process-compatible and well-tolerated baseline material for complex in vivo combination therapy models. With an oral bioavailability ranging from 56% to 92% in preclinical models and excellent aqueous solubility when formulated, Veliparib is the benchmark procurement choice for researchers requiring pure catalytic PARP inhibition without the confounding myelosuppressive toxicity associated with strong PARP trappers.
Substituting Veliparib with more common PARP inhibitors like Olaparib, Niraparib, or Talazoparib fundamentally alters experimental outcomes due to two major pharmacological divergences: PARP trapping and blood-brain barrier (BBB) efflux [1]. Talazoparib and Olaparib strongly trap PARP onto DNA, creating stalled replication forks that drive severe single-agent cytotoxicity and acute bone marrow toxicity (myelosuppression) when combined with alkylating agents like temozolomide [2]. If a researcher substitutes Veliparib with these trappers in a combination assay, the model will likely fail prematurely due to systemic toxicity rather than target-specific synergy. Furthermore, generic substitution in neuro-oncology models fails because Olaparib and Rucaparib are strong substrates for P-glycoprotein (P-gp) and BCRP efflux pumps, restricting their brain penetration, whereas Veliparib readily crosses the BBB to achieve therapeutically relevant CNS concentrations [3].
Veliparib is distinctly positioned as a pure catalytic inhibitor with minimal PARP trapping, contrasting sharply with other clinical-stage PARP inhibitors [1]. While Talazoparib exhibits extreme trapping potency, Veliparib demonstrates approximately 1,000-fold less trapping activity despite having a similar nanomolar affinity for catalytic inhibition (Ki = 5.2 nM) [2]. In biochemical assays, Veliparib requires concentrations that vastly exceed its cellular PAR IC50 to elicit half-maximal trapping, whereas Talazoparib traps PARP at concentrations identical to its catalytic IC50 [1].
| Evidence Dimension | PARP trapping potency vs. Catalytic IC50 |
| Target Compound Data | Veliparib (Trapping potency ~1,000-fold lower than Talazoparib; requires concentrations >100x its PAR IC50 to trap) |
| Comparator Or Baseline | Talazoparib (Trapping occurs at 1x PAR IC50) |
| Quantified Difference | >1,000-fold reduction in PARP trapping activity relative to catalytic inhibition. |
| Conditions | Cellular and biochemical PARP1 trapping assays. |
Procurement of Veliparib is essential for researchers who need to isolate the effects of catalytic PARP inhibition from the confounding, highly cytotoxic effects of PARP-DNA trapping.
For CNS applications, Veliparib significantly outperforms standard PARP inhibitors in crossing the blood-brain barrier[1]. In pharmacokinetic evaluations of normal rodents, Veliparib achieved a brain-to-plasma concentration ratio of approximately 0.47 [2]. In stark contrast, Talazoparib achieved a ratio of only 0.02, and Olaparib demonstrated highly restricted brain penetration due to active efflux by P-gp and BCRP transporters [1]. This robust brain penetrance allows Veliparib to effectively sensitize orthotopic glioblastoma models to radiation and temozolomide [2].
| Evidence Dimension | Brain-to-plasma concentration ratio |
| Target Compound Data | Veliparib (~0.47 ratio) |
| Comparator Or Baseline | Talazoparib (~0.02 ratio) and Olaparib (highly restricted by P-gp) |
| Quantified Difference | >23-fold higher brain-to-plasma ratio for Veliparib compared to Talazoparib. |
| Conditions | In vivo pharmacokinetic distribution in rodent models. |
Buyers conducting neuro-oncology research must select Veliparib over Talazoparib or Olaparib to ensure the compound actually reaches the target tumor in orthotopic brain models.
The low trapping activity of Veliparib translates directly into superior in vivo tolerability when combined with DNA-alkylating agents [1]. In comparative cytotoxicity profiling, Veliparib demonstrated a >100-fold resolution between its IC50 for PAR inhibition and its IC50 for healthy bone marrow (BM) cytotoxicity [2]. Conversely, the potent trapper Talazoparib showed less than a 2-fold difference, meaning it causes severe BM toxicity almost immediately at therapeutically active doses[2]. This allows Veliparib to be dosed at much higher relative concentrations in mouse xenograft models alongside agents like temozolomide without inducing lethal myelosuppression [1].
| Evidence Dimension | Resolution between target inhibition and bone marrow toxicity |
| Target Compound Data | Veliparib (>100-fold safety window between PAR inhibition and BM cytotoxicity) |
| Comparator Or Baseline | Talazoparib (<2-fold safety window) |
| Quantified Difference | >50x wider therapeutic window for Veliparib in avoiding bone marrow toxicity. |
| Conditions | In vitro and in vivo bone marrow cytotoxicity assays combined with alkylating agents. |
Veliparib is the mandatory choice for in vivo combination studies where standard PARP inhibitors would cause premature subject death due to overlapping myelosuppressive toxicities.
Because Veliparib possesses a >100-fold safety window against bone marrow cytotoxicity compared to strong trappers, it is the optimal PARP inhibitor for preclinical models evaluating synergistic combinations with DNA-damaging chemotherapies (e.g., temozolomide, cisplatin, carboplatin). It allows researchers to maximize catalytic PARP inhibition without confounding the model with premature myelosuppressive subject death [1].
Veliparib's superior brain-to-plasma ratio (~0.47) makes it a critical procurement choice for neuro-oncology. Unlike Olaparib or Talazoparib, which are heavily restricted by BBB efflux pumps, Veliparib effectively penetrates brain tissue, making it the standard baseline for testing PARP inhibition in intracranial xenografts and patient-derived glioblastoma models [2].
In fundamental DNA damage response (DDR) research, Veliparib serves as the essential 'catalytic-only' control compound. By comparing cellular responses between Veliparib (low trapping) and Talazoparib (high trapping), researchers can quantitatively decouple the biological effects of pure PARylation inhibition from the physical effects of trapped PARP-DNA complexes[3].
Irritant;Health Hazard